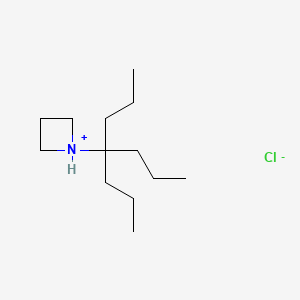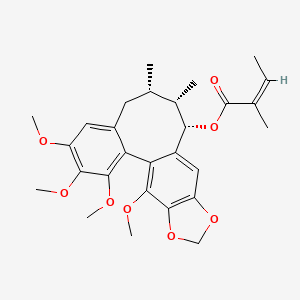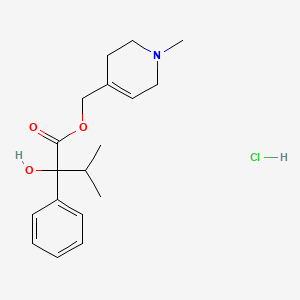
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a hydroxy group, and a phenylbutanoate moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the hydroxy and phenylbutanoate groups. Common reagents used in these reactions include pyridine derivatives, phenylbutanoic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate
- (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrobromide
Uniqueness
The uniqueness of (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride lies in its specific combination of functional groups and its potential applications in various fields. Its hydrochloride form may offer different solubility and stability properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
93101-83-8 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC 名称 |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-14(2)18(21,16-7-5-4-6-8-16)17(20)22-13-15-9-11-19(3)12-10-15;/h4-9,14,21H,10-13H2,1-3H3;1H |
InChI 键 |
XUJGQKXNYMRRAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



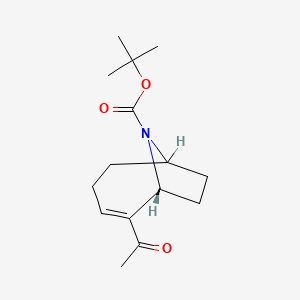
![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
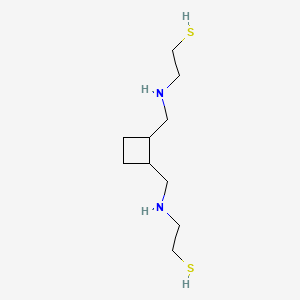

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
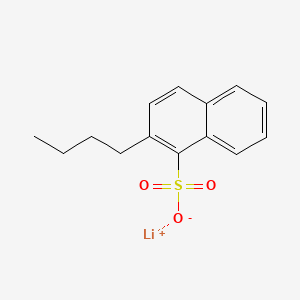
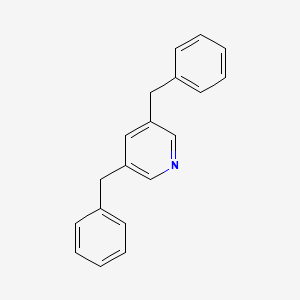
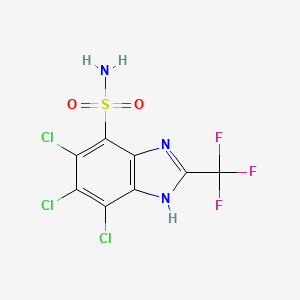
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
